N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine

Lipophilicity Drug-likeness ADME prediction

This non-halogenated ortho-ethoxybenzyl 2H-tetrazol-5-amine (MW 219.24, LogP 0.94) is the structurally matched negative control for the HALTS1 HaloTag2 stabilizer system. Lacking the 3,5-dichloro substitution pattern required for nanomolar HaloTag2 stabilization, it enables rigorous SAR validation in HyT/HALTS bidirectional protein control assays. Its intermediate lipophilicity and balanced hydrogen-bonding profile (2 H-donors, 4 H-acceptors) make it an ideal starting point for medicinal chemistry lead optimization. Build a focused aminotetrazole screening set by procuring this scaffold alongside its halogenated analogs and positional isomers.

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
CAS No. 159709-07-6
Cat. No. B064601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine
CAS159709-07-6
Synonyms1H-Tetrazol-5-amine,N-[(2-ethoxyphenyl)methyl]-(9CI)
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNC2=NNN=N2
InChIInChI=1S/C10H13N5O/c1-2-16-9-6-4-3-5-8(9)7-11-10-12-14-15-13-10/h3-6H,2,7H2,1H3,(H2,11,12,13,14,15)
InChIKeyJPWUJVUUIVUEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine (CAS 159709-07-6): Procurement and Differentiation Profile


N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine (CAS 159709-07-6) is an N-substituted 5-aminotetrazole derivative with the molecular formula C10H13N5O and molecular weight 219.24 g/mol . The compound features a 2-ethoxybenzyl substituent attached to the exocyclic amine of a 2H-tetrazol-5-amine core . 5-Aminotetrazoles serve as carboxylic acid bioisosteres in medicinal chemistry and are employed as versatile building blocks for both pharmacologically active agents and energetic materials [1]. This specific substitution pattern confers distinct physicochemical properties that differentiate it from other N-substituted tetrazole analogs in screening libraries and lead optimization campaigns.

Why N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine Cannot Be Interchanged with Close Structural Analogs


Minor structural modifications in the N-substituent of 2H-tetrazol-5-amines produce substantial shifts in physicochemical and biological profiles that preclude simple substitution. For this scaffold, halogen substitution on the benzyl ring, methylation of the tetrazole nitrogen, and positional isomerism of the ethoxy group each alter LogP, hydrogen bonding capacity, and target engagement in distinct and predictable ways . Critically, the 3,5-dichloro analog (HALTS1) acts as a nanomolar HaloTag2 stabilizer with demonstrated 5-fold protein stabilization in cellular assays, whereas the non-halogenated parent compound exhibits entirely different physicochemical and likely biological behavior [1]. The following quantitative evidence demonstrates why this specific compound occupies a distinct position within the chemical space of aminotetrazoles.

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine: Quantified Comparative Evidence for Scientific Selection


LogP Differential: Target Compound vs. 5-Chloro Analog

The target compound exhibits a LogP of 0.94, which is substantially lower than the LogP of 1.80 reported for the 5-chloro-2-ethoxybenzyl analog . This difference of 0.86 LogP units corresponds to an approximately 7.2-fold difference in octanol-water partition coefficient, indicating that the target compound is significantly more hydrophilic than its chlorinated congener . The 5-chloro analog has a higher molecular weight (254 g/mol vs. 219 g/mol) and lower predicted aqueous solubility (LogSW -2.58 vs. -1.30) .

Lipophilicity Drug-likeness ADME prediction

Chlorine Substitution Impact: Target as Non-Halogenated Control for HALTS1 (3,5-Dichloro Analog)

The 3,5-dichloro-2-ethoxybenzyl analog (HALTS1) was identified from a small molecule screen as a nanomolar HaloTag2 stabilizer that reduces Hsp70:HaloTag2 interaction and prevents HaloTag2 ubiquitination, achieving 5-fold protein stabilization in cellular assays [1]. The target compound, lacking both chlorine atoms, serves as a structurally proximal non-halogenated comparator. In the HALTS1 structure, the 3,5-dichloro substitution pattern is critical for target engagement; the absence of these halogens in the target compound fundamentally alters both lipophilicity and the electronic profile of the benzyl ring [1].

Chemical biology PROTAC HaloTag Protein stabilization

Tetrazole N-Methylation Effect: Target Compound vs. N-Methyl Analog

The target compound (2H-tetrazol-5-amine) contains an unsubstituted tetrazole NH capable of acting as a hydrogen bond donor, whereas N-(2-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine bears a methyl group on the tetrazole ring nitrogen, eliminating this H-bond donor capacity . The target compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors with tPSA = 75.7 Ų . The N-methyl analog (C11H15N5O, MW 233.27) differs in both hydrogen bonding capacity and molecular weight .

Hydrogen bonding Tetrazole tautomerism Bioisostere

Positional Isomerism: 2-Ethoxy vs. 4-Ethoxy Substitution Impact

The target compound bears the ethoxy group at the ortho (2-) position of the benzyl ring, while the 4-ethoxybenzyl analog N-(4-ethoxybenzyl)-2H-tetrazol-5-amine places the ethoxy substituent at the para position . Ortho substitution introduces steric hindrance near the methylene linker and alters the electron density distribution on the aromatic ring via resonance and inductive effects. In the related 5-(4-ethoxybenzyl)-1H-tetrazole series, crystallographic data show a dihedral angle of 67.52° between tetrazole and benzene rings, a geometry likely altered by ortho substitution in the target compound [1].

Regioisomerism Steric effects Electronic effects

Unsubstituted Core Comparison: 5-Aminotetrazole Parent Compound

The target compound is an N-benzylated derivative of 5-aminotetrazole (CAS 4418-61-5). The parent 5-aminotetrazole has LogP values ranging from -1.42 (ACD/LogP) to -0.92 (experimental at 23°C), making it highly hydrophilic, whereas the target compound has LogP = 0.94-1.13 (calculated) due to the 2-ethoxybenzyl substituent . This represents a LogP increase of >2.0 units (over 100-fold increased lipophilicity) conferred by the N-substitution.

Lead optimization Lipophilicity engineering Fragment-based design

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine: Evidence-Backed Research and Procurement Scenarios


Negative Control or SAR Probe for HALTS1-Mediated HaloTag2 Stabilization Studies

For researchers using the HyT/HALTS bidirectional protein control system [1], this compound serves as a structurally matched negative control that lacks the 3,5-dichloro substitution pattern essential for HALTS1's nanomolar HaloTag2 stabilization activity. The compound enables direct assessment of whether observed biological effects require the halogenated pharmacophore or can be attributed to the core 2-ethoxybenzyl-aminotetrazole scaffold. Procurement of both this compound and HALTS1 supports rigorous structure-activity relationship validation [1].

Medicinal Chemistry Hit-to-Lead Optimization with Controlled Lipophilicity

With a LogP of 0.94, this compound occupies an intermediate lipophilicity space between the highly polar 5-aminotetrazole core (LogP ≈ -1.0) and more lipophilic halogenated analogs such as the 5-chloro derivative (LogP = 1.80) . This property profile makes it a valuable starting point for lead optimization campaigns where balanced ADME properties are desired, allowing medicinal chemists to explore substitutions that incrementally modulate lipophilicity while preserving the core tetrazole pharmacophore .

Screening Library Design for Aminotetrazole Chemical Space Exploration

As part of a systematic exploration of N-substituted 2H-tetrazol-5-amine chemical space, this compound represents the non-halogenated ortho-ethoxybenzyl variant with distinct hydrogen bonding capacity (2 H-donors, 4 H-acceptors) and moderate lipophilicity . Procurement alongside its positional isomer (4-ethoxybenzyl), N-methyl analog, and halogenated derivatives (5-chloro; 3,5-dichloro) provides a focused screening set to interrogate structure-activity relationships across multiple target classes, including those where tetrazoles function as carboxylic acid bioisosteres [2].

Reference Standard for Ortho-Substituted Benzyl Aminotetrazole Physicochemical Profiling

The compound's ortho-ethoxy substitution creates steric hindrance near the methylene linker absent in para-substituted isomers, affecting molecular conformation and potentially target recognition . This distinct spatial arrangement, combined with its characterized physicochemical parameters (MW = 219 g/mol, tPSA = 75.7 Ų, rotatable bonds = 3), positions it as a useful reference for computational chemistry validation, QSAR model building, and analytical method development for ortho-substituted benzyl heterocycles .

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